molecular formula CH2CaN2 B8740915 Calcium Carbimide

Calcium Carbimide

Cat. No. B8740915
M. Wt: 82.12 g/mol
InChI Key: LHQWDZSUXOBDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04086177

Procedure details

Five hundred (500) ml of deionized water was added to a U.S. Testing, Inc. Terg-O-Tometer bath maintained at a temperature of 120° F and the hardness level of the water adjusted to 150 ppm as CaCO3 (Ca/Mg = 3/2 on a molar basis). The peroxide-based bleach (sodium perborate tetrahydrate) and metal cyanamide activator (crude calcium cyanamide) were then added to the wash water in the concentrations shown in Table I, and the water agitated to avoid localized concentrations of any one additive. The pH of the water in the bath was maintained in the general range of 10-11.5 throughout the test. Although sodium perborate and calcium cyanamide give alkaline solutions, a detergent was used to simulate home laundry conditions. In this example Tide containing 12.3 percent phosphorus (Tide, 12.3%P) was employed as the detergent. Finally, four swatches, measuring 4 × 4, of EMPA 115 cloth (a standard cotton bleach test cloth soiled with sulfur black dye) were introduced into the wash water and the agitator run for 10 minutes at 100 rpm. At the conclusion of the wash cycle, the swatches were removed and rinsed by squeezing under a tap. The test cloths were then dried and the reflectance values measured on a Gardner Reflectometer, Model UX-2, utilizing a G (green) filter. The change that occurred as a result of the bleach/wash cycle was reported as the change in percent reflectance value (ΔR), which equals the difference between the reflectance of the swatch after bleaching and the reflectance of the same swatch before bleaching. Thus the larger the ΔR value, the more effective the bleaching action.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
( 500 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Ca Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[Ca+2:5].[B:6]1([O-:9])[O:8][O:7]1.O.O.O.O.[Na+:14].[N:15]#[C:16][NH2:17].N#CN.[Ca]>O>[B:6]([O:7][O-:8])=[O:9].[Na+:14].[N:15]#[C:16][NH2:17].[Ca:5] |f:0.1,2.3.4.5.6.7,9.10,12.13,14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
( 500 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Ca+2]
Step Five
Name
Ca Mg
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B1(OO1)[O-].O.O.O.O.[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN.[Ca]
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °F
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrations of any one additive
TEMPERATURE
Type
TEMPERATURE
Details
The pH of the water in the bath was maintained in the general range of 10-11.5 throughout the test

Outcomes

Product
Name
Type
product
Smiles
B(=O)O[O-].[Na+]
Name
Type
product
Smiles
N#CN.[Ca]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04086177

Procedure details

Five hundred (500) ml of deionized water was added to a U.S. Testing, Inc. Terg-O-Tometer bath maintained at a temperature of 120° F and the hardness level of the water adjusted to 150 ppm as CaCO3 (Ca/Mg = 3/2 on a molar basis). The peroxide-based bleach (sodium perborate tetrahydrate) and metal cyanamide activator (crude calcium cyanamide) were then added to the wash water in the concentrations shown in Table I, and the water agitated to avoid localized concentrations of any one additive. The pH of the water in the bath was maintained in the general range of 10-11.5 throughout the test. Although sodium perborate and calcium cyanamide give alkaline solutions, a detergent was used to simulate home laundry conditions. In this example Tide containing 12.3 percent phosphorus (Tide, 12.3%P) was employed as the detergent. Finally, four swatches, measuring 4 × 4, of EMPA 115 cloth (a standard cotton bleach test cloth soiled with sulfur black dye) were introduced into the wash water and the agitator run for 10 minutes at 100 rpm. At the conclusion of the wash cycle, the swatches were removed and rinsed by squeezing under a tap. The test cloths were then dried and the reflectance values measured on a Gardner Reflectometer, Model UX-2, utilizing a G (green) filter. The change that occurred as a result of the bleach/wash cycle was reported as the change in percent reflectance value (ΔR), which equals the difference between the reflectance of the swatch after bleaching and the reflectance of the same swatch before bleaching. Thus the larger the ΔR value, the more effective the bleaching action.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
( 500 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Ca Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[Ca+2:5].[B:6]1([O-:9])[O:8][O:7]1.O.O.O.O.[Na+:14].[N:15]#[C:16][NH2:17].N#CN.[Ca]>O>[B:6]([O:7][O-:8])=[O:9].[Na+:14].[N:15]#[C:16][NH2:17].[Ca:5] |f:0.1,2.3.4.5.6.7,9.10,12.13,14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
( 500 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Ca+2]
Step Five
Name
Ca Mg
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B1(OO1)[O-].O.O.O.O.[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN.[Ca]
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °F
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrations of any one additive
TEMPERATURE
Type
TEMPERATURE
Details
The pH of the water in the bath was maintained in the general range of 10-11.5 throughout the test

Outcomes

Product
Name
Type
product
Smiles
B(=O)O[O-].[Na+]
Name
Type
product
Smiles
N#CN.[Ca]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.